molecular formula C13H17NO2 B13160777 (1R)-1-(7-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine

(1R)-1-(7-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine

Cat. No.: B13160777
M. Wt: 219.28 g/mol
InChI Key: MNFGGGLXNXMNKN-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-1-(7-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine is an organic compound that belongs to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. This compound, in particular, has a unique structure that includes a methoxy group attached to the benzofuran ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(7-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents like methyl iodide in the presence of a base.

    Formation of the Propylamine Side Chain:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(7-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

(1R)-1-(7-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (1R)-1-(7-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound of (1R)-1-(7-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine.

    2-Methylbenzofuran: A similar compound with a methyl group instead of a methoxy group.

    7-Hydroxybenzofuran: A compound with a hydroxy group instead of a methoxy group.

Uniqueness

This compound is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

(1R)-1-(7-methoxy-1-benzofuran-2-yl)-2-methylpropan-1-amine

InChI

InChI=1S/C13H17NO2/c1-8(2)12(14)11-7-9-5-4-6-10(15-3)13(9)16-11/h4-8,12H,14H2,1-3H3/t12-/m1/s1

InChI Key

MNFGGGLXNXMNKN-GFCCVEGCSA-N

Isomeric SMILES

CC(C)[C@H](C1=CC2=C(O1)C(=CC=C2)OC)N

Canonical SMILES

CC(C)C(C1=CC2=C(O1)C(=CC=C2)OC)N

Origin of Product

United States

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